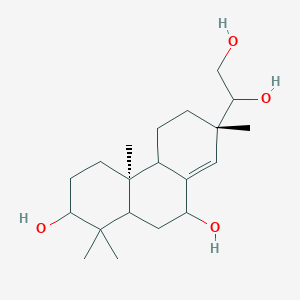
(4aR,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxydarutigenol is a natural product that belongs to the class of compounds known as diterpenoids. It is a white crystalline solid that is non-volatile at room temperature. The molecular formula of 7-Hydroxydarutigenol is C20H34O4, and its molecular weight is 338.48 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7-Hydroxydarutigenol can be synthesized through chemical reactions involving the appropriate precursors. The synthetic routes typically involve multiple steps, including oxidation and reduction reactions, to achieve the desired structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of 7-Hydroxydarutigenol can be achieved through extraction from natural sources or through chemical synthesis. One common method involves extracting the compound from plants belonging to the genus Siegesbeckia, such as Siegesbeckia orientalis . The extraction process involves using organic solvents like chloroform, dichloromethane, and ethyl acetate to isolate the compound from the plant material.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxydarutigenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving 7-Hydroxydarutigenol include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving 7-Hydroxydarutigenol depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 7-Hydroxydarutigenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses . Additionally, it may interfere with the signaling pathways that regulate cell growth and proliferation, contributing to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 7-Hydroxydarutigenol include other diterpenoids such as:
- 7-Hydroxyrosmanol
- 7-Hydroxyabietic acid
- 7-Hydroxydehydroabietic acid
Uniqueness
What sets 7-Hydroxydarutigenol apart from these similar compounds is its unique structure and specific biological activities. While other diterpenoids may share some structural similarities, 7-Hydroxydarutigenol’s distinct hydroxylation pattern and its specific interactions with molecular targets make it a compound of particular interest in scientific research .
Eigenschaften
Molekularformel |
C20H34O4 |
|---|---|
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
(4aR,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol |
InChI |
InChI=1S/C20H34O4/c1-18(2)15-9-14(22)12-10-19(3,17(24)11-21)7-5-13(12)20(15,4)8-6-16(18)23/h10,13-17,21-24H,5-9,11H2,1-4H3/t13?,14?,15?,16?,17?,19-,20-/m0/s1 |
InChI-Schlüssel |
BIPACBIPISLDRK-QORURNSVSA-N |
Isomerische SMILES |
C[C@@]1(CCC2C(=C1)C(CC3[C@]2(CCC(C3(C)C)O)C)O)C(CO)O |
Kanonische SMILES |
CC1(C(CCC2(C1CC(C3=CC(CCC32)(C)C(CO)O)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



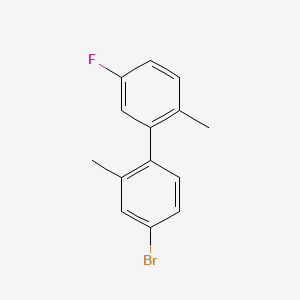

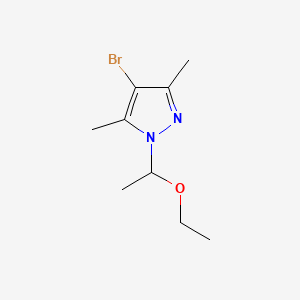
![4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14022424.png)
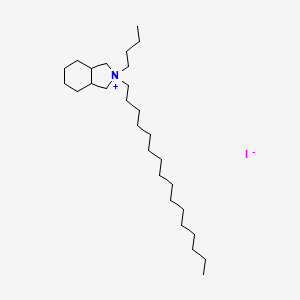
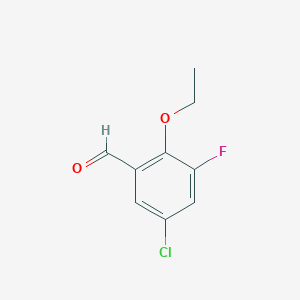
![1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B14022441.png)
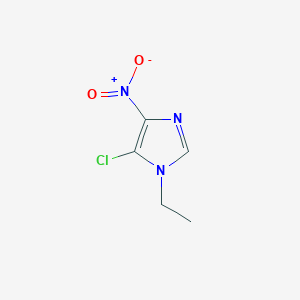

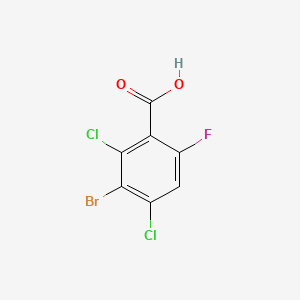
![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)
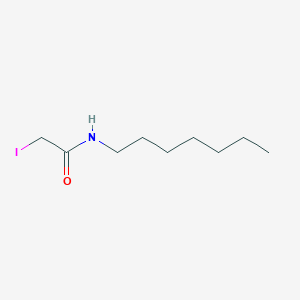
![2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022468.png)
